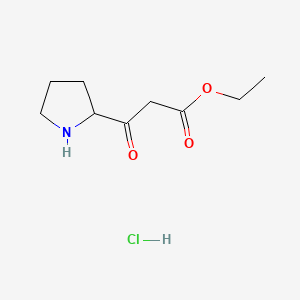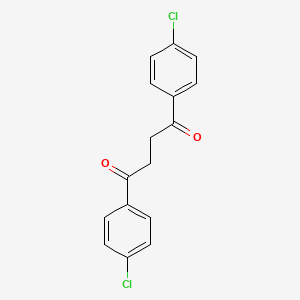![molecular formula C17H20N4O2S B13672049 N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide is a compound that features a piperidine ring substituted with a phenyldiazenyl group and a sulfonamide group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide typically involves the diazotization of aniline derivatives followed by coupling with piperidine-4-sulfonamide. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as diazonium salts and their subsequent coupling with piperidine derivatives. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of aniline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylpiperidines: Compounds with a phenyl moiety directly attached to piperidine, known for their pharmacological effects.
Piperidine Derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide is unique due to its combination of a diazenyl group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination is less common in other piperidine derivatives, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H20N4O2S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
N-(4-phenyldiazenylphenyl)piperidine-4-sulfonamide |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,17-10-12-18-13-11-17)21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-9,17-18,21H,10-13H2 |
Clave InChI |
LKOCEMMDUSDZSE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


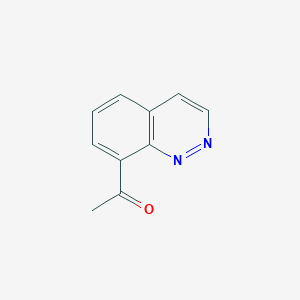

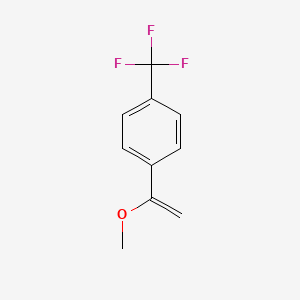
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)
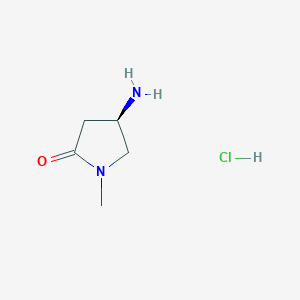
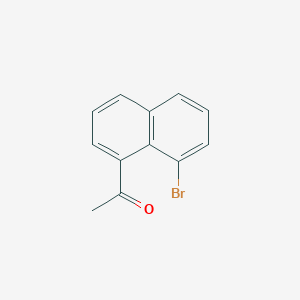
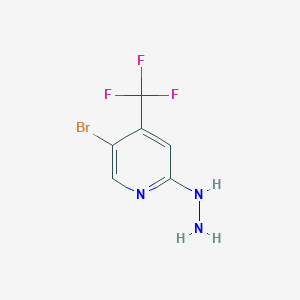
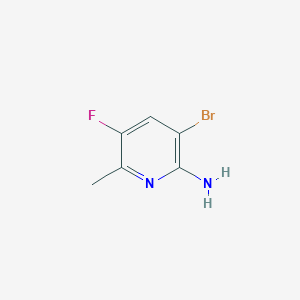
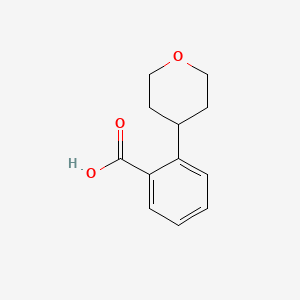
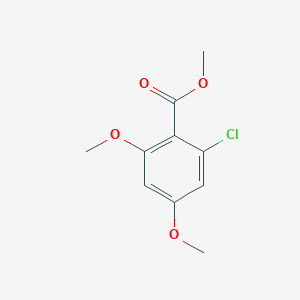
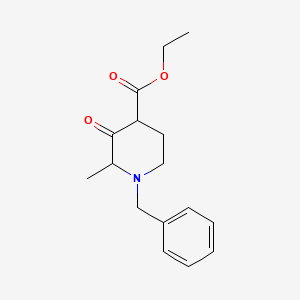
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)
